molecular formula C11H18O4 B12886329 Isopropyl 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetate

Isopropyl 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetate

Cat. No.: B12886329
M. Wt: 214.26 g/mol
InChI Key: OPWNVKFQJDHRMK-UHFFFAOYSA-N
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Description

Isopropyl 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetate is a chemical compound with the molecular formula C11H18O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetate typically involves the esterification of the corresponding acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization ensures the removal of impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 2-(4-ethyl-5-oxotetrahydrofuran-3-yl)acetate stands out due to its unique tetrahydrofuran ring structure, which imparts distinct chemical and physical properties. This structural feature makes it particularly valuable in specialized applications where other esters may not be suitable .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

propan-2-yl 2-(4-ethyl-5-oxooxolan-3-yl)acetate

InChI

InChI=1S/C11H18O4/c1-4-9-8(6-14-11(9)13)5-10(12)15-7(2)3/h7-9H,4-6H2,1-3H3

InChI Key

OPWNVKFQJDHRMK-UHFFFAOYSA-N

Canonical SMILES

CCC1C(COC1=O)CC(=O)OC(C)C

Origin of Product

United States

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